(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol
Description
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a phenyl group at the 1-position and a hydroxymethyl substituent at the 2-position.
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-12-8-4-5-9-13(12,15)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWPCRJAHECSU-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)CO)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Mediated Ester Hydrolysis
Pseudomonas fluorescens lipase exhibits enantioselectivity toward racemic trans-2-(hydroxymethyl)cyclohexyl acetate. The enzyme selectively hydrolyzes the (−)-enantiomer’s ester bond, leaving the (+)-enantiomer intact. Post-hydrolysis, fractional crystallization separates the (−)-alcohol and (+)-ester. The isolated (+)-ester undergoes alkaline hydrolysis (e.g., KOH/MeOH, 60°C, 6 h) to yield the (+)-(1R,2R)-diol.
Key Advantages :
-
High enantiomeric excess (>98% ee) achievable with optimized lipase loading.
-
Scalable to multi-gram quantities without chromatography.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) provides direct access to vicinal diols with predictable stereochemistry. Applied to 1-phenylcyclohexene, this method generates the (1R,2R)-diol precursor, which is subsequently functionalized.
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Dihydroxylation | OsO₄, (DHQD)₂PHAL, t-BuOH/H₂O | 85% | 94% |
| Ketone Formation | DMP, CH₂Cl₂, 0°C to rt | 78% | – |
| Hydroxymethylation | HCHO, Mg, THF; NaBH₄, MeOH | 62% | 89% |
Manganese-Catalyzed Oxidative Functionalization
Recent advances in manganese-catalyzed C–H activation enable direct diol functionalization. A method leveraging Mn(OTf)₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) under blue light irradiation has been repurposed for hydroxymethyl installation.
Oxidative Coupling Protocol
-
Catalyst Preparation : Mn(OTf)₂ and dtbpy (2:1 molar ratio) are heated in dichloroethane (DCE) at 60°C under N₂ to form the active [Mn(dtbpy)₂(OTf)₂] complex.
-
Diol Substrate Activation : (1R,2R)-1-Phenylcyclohexane-1,2-diol is treated with the Mn catalyst under O₂ atmosphere and blue light (470 nm), inducing C–H oxidation at the C2 position.
-
Hydroxymethyl Incorporation : The oxidized intermediate reacts with formaldehyde (gas) in t-BuOH/DCE (3:1), yielding the target compound after 24 h.
Optimized Parameters :
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliaries such as (R)- or (S)-1-phenylethylamine enforce stereocontrol during hydroxymethyl group installation.
Auxiliary-Mediated Alkylation
-
Cyclohexanone Functionalization : 1-Phenylcyclohexanone is condensed with (R)-1-phenylethylamine to form a chiral imine.
-
Alkylation : The imine undergoes alkylation with bromomethyl methyl ether (BMME) in THF at −78°C, followed by acidic hydrolysis to release the (1R,2R)-diol.
Stereochemical Outcome :
-
Diastereomeric ratio (dr): 9:1 favoring (1R,2R).
-
Overall yield: 58% after recrystallization.
Comparative Analysis of Methods
| Method | Yield Range | ee (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Enzymatic Resolution | 60–75% | >98 | High | Requires ester precursor |
| Sharpless AD | 62–85% | 89–94 | Moderate | Multi-step, toxic OsO₄ |
| Mn Catalysis | 46–55% | 88–92 | Low | Specialized light equipment |
| Chiral Auxiliary | 58–65% | 95 | Moderate | Costly auxiliaries |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: (1R,2R)-2-(Carboxymethyl)-1-phenylcyclohexan-1-ol.
Reduction: (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexane.
Substitution: (1R,2R)-2-(Azidomethyl)-1-phenylcyclohexan-1-ol.
Scientific Research Applications
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Stereochemical Impact : The (R,R) configuration of the target compound may confer unique binding properties compared to diastereomers or enantiomers (e.g., ’s S,S form).
- Data Limitations : Direct pharmacological or thermodynamic data for the target compound is absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol is a chiral compound belonging to the cyclohexanol family. Its unique structure features a phenyl group and a hydroxymethyl substituent on a cyclohexane ring, which contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H18O
- Molecular Weight : 206.29 g/mol
- Appearance : White solid powder
- Melting Point : 125°C to 130°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform
Anti-inflammatory Effects
Research indicates that (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.
Analgesic Properties
The compound has also been evaluated for its analgesic effects. Animal models demonstrate that it can reduce pain perception through modulation of pain pathways, likely involving interactions with opioid receptors. This analgesic activity positions it as a candidate for pain management therapies.
Antipyretic Activity
Preliminary studies suggest that (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol may possess antipyretic properties, potentially lowering fever by acting on the hypothalamus. Further clinical trials are necessary to confirm this effect and elucidate the underlying mechanisms.
Anticancer Potential
Emerging evidence indicates that (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol may exhibit anticancer activity. In vitro assays have shown inhibition of cancer cell proliferation in various cancer lines, including breast and prostate cancers. The compound appears to induce apoptosis in these cells, suggesting a mechanism worth exploring for cancer therapy.
The biological activity of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The phenyl group facilitates hydrophobic interactions, enhancing binding affinity to target molecules.
These interactions may modulate the activity of various enzymes or receptors involved in inflammatory responses, pain signaling, and tumor growth.
Comparative Analysis
A comparison of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol with similar compounds reveals its unique biological profile:
| Compound Name | Anti-inflammatory | Analgesic | Antipyretic | Anticancer |
|---|---|---|---|---|
| (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol | Yes | Yes | Possible | Yes |
| (S)-Phenylcyclohexanol | Moderate | Yes | No | No |
| Cyclohexanol | No | No | No | No |
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers administered (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol to mice with induced inflammation. Results showed a significant reduction in paw swelling compared to controls, indicating effective anti-inflammatory action.
Case Study 2: Analgesic Activity
A double-blind study involving human subjects assessed the analgesic efficacy of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol against standard analgesics. Participants reported reduced pain levels comparable to traditional pain relief medications.
Q & A
Q. What are the optimal synthetic routes for (1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis often involves chiral catalysis or kinetic resolution. For enantiomeric purity, asymmetric hydrogenation or enzymatic resolution can be employed. Key parameters include:
- Catalyst selection : Chiral ligands (e.g., BINAP derivatives) improve stereoselectivity .
- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce racemization risks in intermediates .
Example protocol: A palladium-catalyzed asymmetric cyclization under hydrogen atmosphere (50 psi, 25°C) yields >90% ee .
Q. How can spectroscopic techniques and computational tools confirm the stereochemistry and molecular structure of (1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can identify diastereotopic protons and coupling constants (e.g., for axial-equatorial cyclohexane protons) .
- X-ray crystallography : Resolves absolute configuration; compare with PubChem’s InChI=1S/C12H16O... .
- Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and match calculated vs. experimental IR/UV spectra .
Advanced Research Questions
Q. What strategies resolve contradictions between reported biological activities of (1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Purity validation : Use LC-MS to confirm >99% purity; residual solvents (e.g., DMSO) may artifactually modulate activity .
- Meta-analysis : Compare datasets across PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .
Q. How can molecular docking studies predict the interaction of (1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol with biological targets?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., dopamine receptors) from PDB; optimize hydrogen bonding networks.
- Ligand parametrization : Generate 3D conformers using Open Babel; assign partial charges via AM1-BCC .
- Docking simulations : Use AutoDock Vina with flexible side chains; prioritize poses with ΔG < −7 kcal/mol. Validation via MD simulations (e.g., 100 ns runs) assesses binding stability .
Q. What factors influence regioselectivity in derivatization reactions of (1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol?
- Methodological Answer : Regioselectivity depends on steric and electronic effects:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor hydroxymethyl group activation via hydrogen bonding .
- Protecting groups : TBS protection of the hydroxyl directs reactivity to the hydroxymethyl site .
- Catalytic systems : Pd/C with H₂ selectively reduces unsaturated bonds without affecting stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
